4-Bromo-2,5-dichlorobenzaldehyde
Description
Significance of Halogenated Aromatic Aldehydes in Modern Organic Synthesis
Halogenated aromatic aldehydes are organic compounds that feature a benzene (B151609) ring substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and an aldehyde (-CHO) functional group. These compounds are highly valued as intermediates in organic synthesis. nih.govmt.com The presence of halogens can significantly influence the reactivity and biological activity of a molecule. wisdomlib.org For instance, halogen atoms can enhance a compound's stability and its ability to pass through cell membranes, which is a desirable trait in the development of new pharmaceuticals. wisdomlib.orgrsc.org
The aldehyde group is also highly reactive and can participate in a wide variety of chemical transformations, making these compounds versatile starting materials for synthesizing dyes, agrochemicals, and pharmaceutical agents. wisdomlib.org The combination of the aldehyde and halogen groups provides multiple reaction sites, allowing for the construction of complex molecular architectures through processes like cross-coupling reactions and nucleophilic substitutions. nih.gov
Overview of Dichlorobenzaldehyde and Bromobenzaldehyde Congeners
To understand the specific properties of 4-Bromo-2,5-dichlorobenzaldehyde, it's helpful to look at its simpler relatives: dichlorobenzaldehydes and bromobenzaldehydes.
Dichlorobenzaldehydes exist in several isomeric forms, depending on the position of the two chlorine atoms on the benzene ring (e.g., 2,3-dichlorobenzaldehyde (B127699), 2,4-dichlorobenzaldehyde (B42875), 3,4-dichlorobenzaldehyde (B146584), etc.). nih.govrsc.org The position of these chlorine atoms affects the compound's physical and chemical properties. For example, 3,4-dichlorobenzaldehyde is a known intermediate in the synthesis of arginase inhibitors, which are being studied for the treatment of cardiovascular diseases. mdpi.comnih.gov
Bromobenzaldehydes are also a group of isomers, with a single bromine atom at different positions on the benzaldehyde (B42025) ring (e.g., 2-bromobenzaldehyde, 3-bromobenzaldehyde, and 4-bromobenzaldehyde). ontosight.ainih.gov These compounds are important precursors in various synthetic pathways. ontosight.ai For instance, 4-bromobenzaldehyde (B125591) has been prepared through several methods, including the oxidation of p-bromotoluene. orgsyn.org
The table below summarizes some key properties of selected dichlorobenzaldehyde and bromobenzaldehyde isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,3-Dichlorobenzaldehyde | 6334-18-5 | C₇H₄Cl₂O | 175.01 |
| 2,4-Dichlorobenzaldehyde | 874-42-0 | C₇H₄Cl₂O | 175.01 |
| 3,4-Dichlorobenzaldehyde | 6287-38-3 | C₇H₄Cl₂O | 175.01 |
| 2-Bromobenzaldehyde | 6630-33-7 | C₇H₅BrO | 185.02 |
| 3-Bromobenzaldehyde | 3132-99-8 | C₇H₅BrO | 185.02 |
| 4-Bromobenzaldehyde | 1122-91-4 | C₇H₅BrO | 185.02 |
Positioning of this compound within the Halogenated Benzaldehyde Class
This compound is a more complex member of the halogenated benzaldehyde family, featuring three halogen substituents: one bromine atom at position 4, and two chlorine atoms at positions 2 and 5 of the benzaldehyde ring. This specific arrangement of halogens gives it a unique set of electronic and steric properties that distinguish it from its simpler mono- and di-halogenated counterparts. The presence of three halogens makes the aromatic ring electron-deficient, influencing its reactivity in various chemical reactions.
Below are the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₃BrCl₂O |
| Molecular Weight | 253.91 g/mol |
| CAS Number | 1934803-99-2 |
Academic Research Rationale and Objectives for this compound Studies
The unique structure of this compound makes it a compound of significant interest for academic research. The primary rationale for its study lies in its potential as a versatile building block for the synthesis of novel and complex organic molecules. The distinct substitution pattern of the halogen atoms provides a platform to explore regioselective reactions, where reactions occur at a specific position on the molecule.
The main objectives of research involving this compound include:
Developing new synthetic methodologies: Researchers aim to discover efficient and selective methods for synthesizing this compound and for using it to create other molecules.
Investigating its reactivity: Studies focus on understanding how the interplay of the bromo and chloro substituents affects the reactivity of the aldehyde group and the aromatic ring.
Exploring its potential applications: The compound is investigated as a precursor for the synthesis of new materials and biologically active compounds, such as pharmaceuticals and agrochemicals. For example, its derivatives are used in the synthesis of pyrrolidine-based compounds with potential biological activity.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,5-dichlorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZMLLOKGOGAGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693212 | |
| Record name | 4-Bromo-2,5-dichlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111829-72-2 | |
| Record name | 4-Bromo-2,5-dichlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 4 Bromo 2,5 Dichlorobenzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group is characterized by an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles, and the adjacent aldehydic proton, which can be abstracted under certain conditions. Its reactivity allows for oxidation, reduction, and condensation reactions.
The aldehyde functional group of 4-bromo-2,5-dichlorobenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-bromo-2,5-dichlorobenzoic acid. This transformation is a common and high-yielding reaction in organic chemistry. Various oxidizing agents can be employed to achieve this conversion. smolecule.com Strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are effective for this purpose. The reaction typically involves treating the aldehyde with the oxidizing agent in a suitable solvent system, often under acidic or basic conditions, followed by an acidic workup to protonate the carboxylate salt and yield the final carboxylic acid product.
Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion
| Oxidizing Agent | Typical Conditions |
| Potassium Permanganate (KMnO₄) | Basic or acidic aqueous solution, heat |
| Chromium Trioxide (CrO₃) | Acidic solution (e.g., Jones reagent) |
| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst, can be a greener alternative google.com |
The aldehyde group can be reduced to a primary alcohol, forming (4-bromo-2,5-dichlorophenyl)methanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for this purpose, as it reduces aldehydes and ketones without affecting other functional groups like halogens on the aromatic ring. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though NaBH₄ is often preferred for its ease of handling. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by quenching with a proton source (e.g., water or dilute acid) to yield the benzyl (B1604629) alcohol.
Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion
| Reducing Agent | Typical Conditions | Selectivity |
| Sodium Borohydride (NaBH₄) | Protic solvents (e.g., ethanol, methanol), room temperature | Reduces aldehydes and ketones |
| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvents (e.g., diethyl ether, THF), requires anhydrous conditions | Reduces a wide range of carbonyl compounds and other functional groups |
The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydroxylamine (B1172632) derivatives to form imines (Schiff bases) and oximes, respectively.
Imine Formation: The reaction with primary amines involves the nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. mdpi.com This intermediate then dehydrates, often under acid catalysis, to yield the corresponding N-substituted imine. uit.no This reaction is fundamental in the synthesis of various heterocyclic compounds and ligands. bohrium.com For instance, reaction with 3-(1H-imidazol-1-yl)propan-1-amine can form imidazole (B134444) derivatives containing a Schiff base. bohrium.com
Oxime Formation: Similarly, this compound can react with hydroxylamine (NH₂OH) or its salts to form this compound oxime. uni.lu The reaction proceeds through a similar mechanism of nucleophilic addition followed by dehydration. Oximes are versatile intermediates that can be further converted into other functional groups or used in the synthesis of various biologically active molecules. sigmaaldrich.comsigmaaldrich.com
Reactions Involving Aromatic Halogen Substituents
The bromine and chlorine atoms attached to the benzene (B151609) ring are relatively unreactive compared to alkyl halides but can participate in specific reactions, particularly nucleophilic aromatic substitution, and they influence the regioselectivity of electrophilic aromatic substitution.
Aryl halides like this compound are generally resistant to nucleophilic substitution. However, the presence of strong electron-withdrawing groups on the aromatic ring can activate the halide for nucleophilic aromatic substitution (SNAr). pressbooks.pubmasterorganicchemistry.com The aldehyde group (-CHO) is a moderately strong electron-withdrawing group that deactivates the ring towards electrophiles but activates it for nucleophilic attack, particularly at the ortho and para positions. pressbooks.pub
In this compound, the aldehyde group is at position 1. The chlorine at position 2 is ortho and the bromine at position 4 is para to the aldehyde group. This positioning makes these two halogen atoms susceptible to displacement by strong nucleophiles. The SNAr mechanism involves a two-step process:
Addition: The nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing aldehyde group.
Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored. pressbooks.pub
The chlorine at position 5 is meta to the aldehyde and is therefore significantly less activated towards SNAr. masterorganicchemistry.com Reactions with nucleophiles such as amines, alkoxides, or thiols can lead to the substitution of the chlorine at C-2 or the bromine at C-4.
Further electrophilic aromatic substitution on the this compound ring is challenging due to the presence of multiple deactivating groups. Both the halogens (Br, Cl) and the aldehyde group (-CHO) are deactivating, meaning they make the aromatic ring less reactive towards electrophiles than benzene itself. libretexts.orgmasterorganicchemistry.com
However, if a reaction is forced to occur, the regiochemical outcome is determined by the directing effects of the existing substituents.
Halogens (Br, Cl): These are ortho, para-directors, despite being deactivating.
Aldehyde group (-CHO): This is a meta-director.
The available positions for substitution are C-3 and C-6.
Position C-3: This position is ortho to the Cl at C-2 and meta to the aldehyde at C-1, the Br at C-4, and the Cl at C-5.
Position C-6: This position is ortho to the Cl at C-5 and meta to the aldehyde at C-1, the Cl at C-2, and the Br at C-4.
The directing effects are conflicting. The ortho, para-directing halogens will direct an incoming electrophile to positions adjacent to them, while the meta-directing aldehyde will direct to positions C-3 and C-5 (C-5 is already substituted). Given the strong deactivating nature of the ring, harsh reaction conditions would be required, and a mixture of products would likely be obtained. The steric hindrance from the existing substituents would also play a significant role in determining the major product. rsc.org
Exploration of Organometallic Chemistry and Catalysis
The presence of three halogen atoms and an aldehyde group on the aromatic ring of this compound makes it a prime candidate for a range of organometallic transformations. These reactions are crucial for creating more complex molecular architectures.
Reactions in Palladium-Catalyzed C-X Activation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The reactivity of the carbon-halogen (C-X) bonds in palladium-catalyzed processes generally follows the order C-I > C-Br > C-Cl. This predictable reactivity allows for selective activation of the C-Br bond in the presence of the less reactive C-Cl bonds.
The aryl bromide moiety at the 4-position serves as a highly effective functional group handle for introducing various substituents via cross-coupling reactions. nih.gov This selective reactivity enables the synthesis of a wide array of derivatives. Common palladium-catalyzed reactions applicable to this compound include:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond, leading to biaryl compounds. nih.govsmolecule.com
Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. smolecule.com
Buchwald-Hartwig Amination: This process forms a C-N bond by coupling the aryl bromide with an amine, yielding substituted anilines. nih.govbath.ac.uk
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct and efficient method to produce highly functionalized aryl alkynes. beilstein-journals.org
These reactions are typically performed using a palladium catalyst, a suitable ligand (e.g., phosphines), and a base. The choice of reaction conditions can be optimized to achieve high yields and selectivity.
Table 1: Representative Palladium-Catalyzed Reactions for Aryl Halides
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)₂ | C-C (biaryl) | Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine Ligand | smolecule.com |
| Heck | Alkene | C-C (alkenyl) | Pd(OAc)₂/Phosphine Ligand | smolecule.com |
| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd₂(dba)₃/Buchwald Ligands | nih.govbath.ac.uk |
| Sonogashira | Alkyne | C-C (alkynyl) | PdCl₂(PPh₃)₂/CuI | beilstein-journals.org |
Formation of Metal Complexes and Their Influence on Reactivity Profiles
The this compound molecule possesses several sites capable of coordinating with metal centers, which can significantly influence its reactivity. The aldehyde group, with its electron-rich oxygen atom, is a primary site for interaction with Lewis acidic metal centers. While stable, isolated metal complexes of this compound itself are not extensively documented, its derivatives readily form complexes, and it participates as a ligand in numerous metal-catalyzed reactions.
For instance, Schiff base derivatives, formed by the condensation of the aldehyde with primary amines, are excellent ligands for a variety of metals, including copper(II) and zinc(II). researchgate.net The formation of such metal complexes can alter the electronic properties of the aromatic ring, potentially activating or deactivating it towards subsequent reactions.
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. These investigations often involve kinetic studies and an analysis of the electronic and steric factors governing the transformations.
Kinetic Studies and Reaction Rate Determination
Specific kinetic data for reactions of this compound are not widely published. However, the principles of reaction rate determination can be applied to understand its reactivity. Kinetic studies, such as monitoring the disappearance of reactants or the appearance of products over time, would provide quantitative data on reaction rates.
For related compounds, mechanistic studies have been performed to elucidate reaction pathways. For example, the use of radical scavengers like TEMPO can help determine if a reaction proceeds through a radical mechanism. researchgate.net Furthermore, comparing the reaction times and yields for the transformation of a series of substituted benzaldehydes under identical conditions provides a qualitative assessment of their relative reactivities. rsc.org For instance, the slower reaction rates of substrates with sterically hindering groups compared to less hindered analogs can highlight the impact of steric effects. Quantitative analysis of electronic effects can often be achieved using Hammett plots, which correlate reaction rates with substituent constants.
Impact of Steric Hindrance and Electronic Effects on Chemical Transformations
The reactivity of this compound is profoundly influenced by the steric and electronic effects of its substituents.
Electronic Effects: All three halogen atoms (bromine and two chlorines) and the aldehyde group are electron-withdrawing groups (EWGs). They decrease the electron density of the aromatic ring through inductive effects, making it more susceptible to nucleophilic attack but less reactive towards electrophilic aromatic substitution. The bromine atom at the 4-position and the chlorine at the 5-position exert their influence electronically, while the chlorine at the 2-position (ortho to the aldehyde) has both electronic and steric implications. The aldehyde group itself is a meta-director in electrophilic substitutions and strongly deactivates the ring. The combined electron-withdrawing nature of these groups enhances the reactivity of the C-X bonds towards oxidative addition in palladium catalysis. smolecule.com
Steric Effects: The most significant steric influence comes from the chlorine atom at the C2 position. Its proximity to the aldehyde group can cause steric hindrance, potentially forcing the aldehyde to twist out of the plane of the benzene ring. mdpi.com This twisting can affect the conjugation of the aldehyde with the ring and alter the accessibility of the formyl group to reagents. This steric bulk can also influence the rate of reactions at the aldehyde and may hinder nucleophilic attack at the C2 position. In contrast, the C5-chlorine and C4-bromine atoms present less steric hindrance to the reactive aldehyde center.
Table 2: Analysis of Substituent Effects in this compound
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
|---|---|---|---|---|
| -CHO | C1 | Strong EWG (Inductive & Resonance) | Moderate | Deactivates ring to electrophilic attack; site for nucleophilic addition. |
| -Cl | C2 | Strong EWG (Inductive) | High | Hinders reactions at the aldehyde group; may twist the aldehyde out of plane. mdpi.com |
| -Br | C4 | Moderate EWG (Inductive) | Low | Primary site for Pd-catalyzed cross-coupling. nih.gov |
| -Cl | C5 | Strong EWG (Inductive) | Low | Contributes to overall ring deactivation. |
This interplay of steric and electronic factors provides a framework for predicting the chemical behavior of this compound and for designing synthetic pathways to a variety of complex target molecules.
Spectroscopic Characterization and Computational Chemistry of 4 Bromo 2,5 Dichlorobenzaldehyde
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification
The IR and Raman spectra of 4-bromo-2,5-dichlorobenzaldehyde are distinguished by several key vibrational frequencies that confirm its structure. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, which typically appears in the region of 1700-1715 cm⁻¹. The electron-withdrawing nature of the three halogen substituents on the benzene (B151609) ring influences the precise frequency of this vibration.
Aromatic carbon-carbon (C-C) stretching vibrations produce a pattern of characteristic bands in the 1400-1600 cm⁻¹ range, which serves as a fingerprint for the substituted benzene ring. In the lower frequency region of the spectrum, the carbon-halogen stretching modes are observed. Carbon-chlorine (C-Cl) stretches generally appear in the 600-800 cm⁻¹ range, while the carbon-bromine (C-Br) stretch is found at a lower frequency, typically between 500-600 cm⁻¹. Raman spectroscopy complements the IR analysis by providing information on symmetric vibrations and the characteristic breathing modes of the aromatic ring.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aldehyde (CHO) | C=O Stretch | 1700 - 1715 |
| Aromatic Ring | C-C Stretch | 1400 - 1600 |
| Aryl Halide | C-Cl Stretch | 600 - 800 |
| Aryl Halide | C-Br Stretch | 500 - 600 |
Investigation of Carbonyl Stretching Frequencies and Solvent Effects
The frequency of the carbonyl (C=O) stretching vibration is sensitive to its local environment, including the effects of solvents. Studies on analogous halogenated benzaldehydes have demonstrated that the C=O frequency can shift based on the polarity and hydrogen-bonding capability of the solvent. bohrium.com This phenomenon, known as solvatochromism, arises from intermolecular interactions between the solute (this compound) and the surrounding solvent molecules.
Polar solvents can stabilize the polar C=O bond, leading to a slight decrease in the stretching frequency compared to measurements in non-polar solvents or the gas phase. This effect can be systematically studied and correlated with empirical solvent parameters using models like the Kirkwood-Bauer-Magat (KBM) equation or linear solvation energy relationships (LSER). researchgate.net Computational methods, such as Density Functional Theory (DFT) combined with a polarizable continuum model (PCM), are employed to theoretically predict and understand these solvent-induced frequency shifts, providing insights into the solute-solvent interactions at a molecular level. bohrium.comdntb.gov.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms within a molecule.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Elucidation and Purity Assessment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the two aromatic protons. The aldehydic proton (CHO) is highly deshielded due to the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl group, and its signal is anticipated to appear as a singlet in the range of δ 9.9–10.4 ppm. docbrown.info The two remaining protons on the aromatic ring are in different chemical environments and are expected to appear as two distinct singlets, as they have no adjacent protons for spin-spin coupling. The proton at position 3 (between the two chlorine atoms) would be influenced differently than the proton at position 6.
In the ¹³C NMR spectrum, distinct signals are expected for each of the seven carbon atoms. The carbonyl carbon of the aldehyde is the most deshielded, typically appearing around δ 188–192 ppm. beilstein-journals.org The six aromatic carbons will have chemical shifts determined by the substitution pattern. The carbon atom bonded to the aldehyde group (C1) and those bonded to the halogens (C2, C4, C5) will show significant shifts, while the remaining carbons (C3, C6) will also have unique resonances. These spectra are crucial for confirming the substitution pattern and assessing the purity of the compound.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | Aldehyde (-CHO) | 9.9 - 10.4 | Singlet |
| ¹H | Aromatic (H-3) | 7.5 - 8.0 | Singlet |
| ¹H | Aromatic (H-6) | 7.5 - 8.0 | Singlet |
| ¹³C | Carbonyl (C=O) | 188 - 192 | Singlet |
| ¹³C | Aromatic (C1-C6) | 120 - 140 | 6 Singlets |
Note: Specific experimental values were not available in the searched literature; ranges are predicted based on analogous compounds.
Advanced NMR Techniques for Conformational Analysis and Connectivity
While ¹H and ¹³C NMR provide fundamental structural data, advanced 2D NMR techniques are employed for unambiguous signal assignment and conformational analysis. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate proton signals with their directly attached carbon atoms, confirming the C-H bonds of the aromatic ring.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly valuable for establishing connectivity across multiple bonds. researchgate.net It can show correlations between the aldehydic proton and the aromatic carbons (C1, C2, C6), and between the aromatic protons and neighboring carbons, which is essential for definitively assigning the signals of the quaternary, halogen-substituted carbons. Nuclear Overhauser Effect (NOE) spectroscopy can be used to investigate the spatial proximity of atoms, providing insights into the preferred conformation of the aldehyde group relative to the aromatic ring. modgraph.co.uk
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. The compound has a calculated molecular weight of approximately 253.9 g/mol . A key feature in its mass spectrum is the complex isotopic pattern of the molecular ion peak, which arises from the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. docbrown.info This results in a cluster of peaks for the molecular ion ([M]⁺) and its isotopologues at [M+2]⁺, [M+4]⁺, and [M+6]⁺, with a characteristic intensity ratio that serves as a definitive confirmation of the presence of one bromine and two chlorine atoms.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule (calculated as 251.87443 Da for the C₇H₃⁷⁹Br³⁵Cl₂O isotopologue), allowing for unambiguous confirmation of its elemental formula. nih.gov The fragmentation analysis reveals characteristic losses from the molecular ion, such as the loss of the formyl radical (•CHO, 29 Da), a bromine atom (•Br, 79/81 Da), or a chlorine atom (•Cl, 35/37 Da), providing further structural evidence.
X-ray Diffraction Studies for Solid-State Structure
Crystal Structure Determination and Unit Cell Parameters
While specific crystallographic data for this compound is not prominently available in the surveyed literature, the analysis of closely related halogenated benzaldehydes provides a clear framework for understanding its expected solid-state structure. The crystal structure is determined by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. This analysis yields the unit cell parameters, which define the size and shape of the repeating unit of the crystal lattice.
For instance, the redetermination of the crystal structure of 4-bromobenzaldehyde (B125591) at 200 K found it crystallizes in the monoclinic system under the P2₁/c space group. researchgate.net Similarly, 2,6-dichlorobenzaldehyde (B137635) also crystallizes in a monoclinic system with the P12₁/c1 space group. researchgate.net These parameters are crucial for defining the macroscopic properties of the crystal. The data collection for such studies is typically performed on a diffractometer using a specific radiation wavelength, such as Mo Kα or Cu Kα. researchgate.netresearchgate.net
Table 1: Representative Crystal Data for Halogenated Benzaldehydes
| Parameter | 4-bromobenzaldehyde researchgate.net | 2,6-dichlorobenzaldehyde researchgate.net |
|---|---|---|
| Chemical Formula | C₇H₅BrO | C₇H₄Cl₂O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P12₁/c1 |
| a (Å) | 27.3992(18) | 3.837(1) |
| b (Å) | 3.9369(2) | 13.633(4) |
| c (Å) | 12.8006(8) | 13.117(1) |
| β (°) | 103.504(2) | 91.230(7) |
| Volume (ų) | 1342.60(14) | 686.0 |
| Z (molecules/cell) | 8 | 4 |
This table presents data for related compounds to illustrate the typical parameters obtained from X-ray diffraction studies.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In halogenated benzaldehydes, these interactions include weak C-H···O hydrogen bonds, halogen bonds, and π–π stacking interactions. mdpi.comresearchgate.net The formyl group's oxygen atom often acts as a hydrogen bond acceptor, interacting with hydrogen atoms from the formyl group or the benzene ring of neighboring molecules. mdpi.com
Theoretical Chemistry and Computational Modeling
Computational chemistry provides a powerful complement to experimental data, offering deep insights into the geometric, electronic, and spectroscopic properties of molecules.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. elixirpublishers.com Calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry of this compound in the ground state. mdpi.com The results of these calculations, including bond lengths and angles, can be compared with experimental X-ray diffraction data to validate the computational model. mdpi.com
Furthermore, DFT is employed to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com These calculations can also determine various reactivity descriptors, which correlate to the molecule's activity. science.gov
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. rsc.orguci.edu This method has become a popular tool for calculating and predicting optical absorption spectra, such as UV-Vis spectra. elixirpublishers.comscience.gov By computing the transition energies and oscillator strengths, TD-DFT can simulate the electronic spectrum of this compound. science.gov These theoretical predictions can then be compared with experimental spectroscopic measurements to confirm assignments and understand the nature of electronic transitions, such as intramolecular charge transfer. mdpi.com
Conformational Analysis and Energy Minima Determination (cis/trans isomers)
Substituted benzaldehydes can exist as conformational isomers, or conformers, due to the restricted rotation around the single bond connecting the aldehyde group to the benzene ring. researchgate.net This gives rise to cis and trans forms, defined by the orientation of the carbonyl oxygen atom relative to a substituent on the ring. researchgate.net For a molecule like this compound, the conformers would be defined by the position of the oxygen relative to the chlorine atom at position 2.
Computational methods, particularly DFT, are used to determine the relative energies of these conformers and identify the most stable, or minimum energy, conformation. researchgate.net Studies on related di-halogenated benzaldehydes have shown that the preference for the cis or trans form can depend on the specific halogens involved and the medium (gas phase versus solution). researchgate.net For example, in the gas phase, some chloro- and bromo-analogs were found to prefer the trans form. researchgate.net This analysis is crucial for understanding the molecule's behavior and reactivity, as different conformers may have distinct properties.
Advanced Derivatives and Their Synthetic Utility
Synthesis of Complex Organic Molecules Incorporating the 4-Bromo-2,5-dichlorobenzaldehyde Scaffold
The unique substitution pattern of this compound provides multiple reaction sites, enabling its use in the synthesis of a diverse array of complex organic molecules. The aldehyde group readily participates in condensation and cyclization reactions, while the halogen substituents are amenable to various cross-coupling reactions, facilitating the construction of intricate molecular frameworks.
Preparation of Heterocyclic Compounds (e.g., Pyrimidines, Tetrazoles, Quinazolinones)
The aldehyde functionality of this compound is a key feature for its incorporation into various heterocyclic systems.
Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized through condensation reactions. For instance, the reaction of an appropriately substituted benzaldehyde (B42025) with compounds like ethyl acetoacetate (B1235776) and urea (B33335) or guanidine (B92328) can lead to the formation of the pyrimidine ring. ijesrr.orgscispace.com While specific examples detailing the use of this compound in these named reactions are not prevalent, the general synthetic routes are well-established for a wide range of aromatic aldehydes. nih.gov The process often involves a multi-component cyclocondensation, which can be a highly efficient method for generating molecular complexity. ijesrr.org
Tetrazoles: The synthesis of 5-substituted-1H-tetrazoles can be achieved from aromatic aldehydes through a multi-component domino reaction involving Knoevenagel condensation followed by a [3+2] cycloaddition of an azide (B81097) to a nitrile. ias.ac.in This one-pot process converts an aldehyde, such as this compound, first into a benzylidene malononitrile (B47326) intermediate, which then undergoes cyclization with sodium azide to form the tetrazole ring. ias.ac.insphinxsai.com Various catalysts can be employed, and methods for the synthesis of 2,5-disubstituted tetrazoles from aldehydes have also been developed. organic-chemistry.org
Quinazolinones: Quinazolinone synthesis often involves the condensation of an aldehyde with a 2-aminobenzamide (B116534) derivative. ajol.infonih.gov This reaction can be promoted by various catalysts, including boric acid or sodium dihydrogen phosphate, sometimes under solvent-free conditions. ajol.info The aldehyde, in this case, this compound, reacts with the amino group of the anthranilamide to form a Schiff base, which then undergoes intramolecular cyclization to yield the 2,3-dihydro-4(1H)-quinazolinone structure. Libraries of quinazolinone derivatives have been synthesized using variations of this approach. google.comgoogle.com
Table 1: Synthesis of Heterocyclic Compounds from Aldehydes
| Heterocycle | General Synthetic Approach | Starting Materials (Example) | Key Reaction Type |
|---|---|---|---|
| Pyrimidines | Three-component cyclocondensation | Aromatic aldehyde, Ethyl acetoacetate, Urea/Guanidine | Cyclocondensation |
| Tetrazoles | One-pot multi-component reaction | Aromatic aldehyde, Malononitrile, Sodium azide | Knoevenagel condensation, [3+2] Cycloaddition |
| Quinazolinones | Condensation and cyclization | Aromatic aldehyde, 2-Aminobenzamide | Condensation, Intramolecular cyclization |
Formation of Poly-substituted Aromatic Systems
The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds and constructing poly-substituted aromatic systems.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a biaryl compound. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The reactivity of the aryl halide is a key factor, with bromides being highly effective coupling partners. wikipedia.org This method is widely used in the synthesis of complex molecules for pharmaceuticals and fine chemicals due to its scalability and functional group tolerance. wikipedia.org For instance, 4-bromo-2,5-dichlorobenzoic acid, a related compound, has been used in Suzuki coupling reactions to form biaryl carboxylic acids. nih.gov
Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgchemie-brunschwig.ch This palladium-catalyzed reaction is also tolerant of a wide variety of functional groups. chemie-brunschwig.ch It provides a direct method for the vinylation of aryl halides, leading to the formation of styrenic compounds which can be further functionalized. organic-chemistry.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, creating an internal alkyne. organic-chemistry.orgwalisongo.ac.id It is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwalisongo.ac.id This reaction is a fundamental method for synthesizing arylalkynes, which are important intermediates in organic synthesis. researchgate.netnih.gov
Table 2: Palladium-Catalyzed Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner | Product Type | Catalyst System (Typical) |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., Ar'-B(OH)₂) | Biaryl | Pd catalyst, Base |
| Heck | Alkene (e.g., R-CH=CH₂) | Substituted Alkene | Pd catalyst, Base |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Internal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base |
Applications as Building Blocks for Advanced Chemical Intermediates
The reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules that serve as intermediates in various industrial applications.
Precursors for Agrochemical Development (Excluding biological activity)
Halogenated benzaldehydes are important intermediates in the synthesis of pesticides. nih.gov The specific substitution pattern of this compound can be a key structural element in the development of new agrochemical compounds. Its ability to undergo various chemical transformations allows for the construction of the complex molecular frameworks often required for herbicidal or insecticidal properties. The presence of multiple halogen atoms can significantly influence the physicochemical properties of the final molecule, a critical aspect in the design of effective agrochemicals.
Intermediates in Specialty Chemical Production (e.g., Dyes, Pigments)
Aromatic aldehydes and their derivatives are foundational components in the synthesis of dyes and pigments. nih.govresearchgate.net The chromophoric system of many colorants is based on extended conjugated systems, which can be constructed using reactions involving aldehydes. The halogen substituents on this compound can influence the final color of the dye or pigment and can also enhance properties such as lightfastness and stability. For example, related dichlorobenzaldehyde isomers are used in the production of various colorants. chemball.com
Development of Novel Scaffolds with Tuned Reactivity
The 4-bromo-2,5-dichlorophenyl scaffold is a platform for creating novel molecular structures with tailored properties. By selectively reacting the aldehyde and the different halogen positions, chemists can systematically modify the electronic and steric properties of the molecule. The aldehyde can be transformed into a wide range of other functional groups, while the bromine atom allows for the introduction of diverse substituents via cross-coupling reactions. This modular approach enables the generation of libraries of compounds with fine-tuned reactivity, which can be used to explore new chemical space in materials science and medicinal chemistry. For example, related 2,5-dichlorobenzaldehyde (B1346813) has been used to create rigidified molecular scaffolds for biological investigation. nih.gov The development of such novel scaffolds is crucial for discovering new materials and chemical entities with specific, desired functions. acs.org
Design and Synthesis of Rigidized Chemical Structures
The strategic placement of chloro and bromo substituents on the benzaldehyde ring allows for selective, stepwise functionalization, providing a pathway to intricate and rigid molecular scaffolds. These rigid structures are of significant interest in medicinal chemistry and materials science, where a well-defined three-dimensional shape is often crucial for function.
Researchers have utilized this compound as a key starting material for a variety of complex heterocyclic systems. One notable application is in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which are important in chemical biology and drug discovery. acs.orgchemrxiv.org The synthesis of these potent VHL inhibitors often begins with this compound, which undergoes a series of reactions to build the rigid phenylene core of the final ligand. chemrxiv.orgnih.gov For instance, a synthetic route may involve an initial cross-coupling reaction using the bromo substituent, followed by conversion of the aldehyde into other functional groups. chemrxiv.org In one pathway, 4-bromo-2,5-dichlorobenzoic acid, derived from the aldehyde, is used to create a biaryl carboxylic acid, which is then converted to a Weinreb amide and subsequently reduced to form a new aldehyde. This intermediate undergoes reductive amination to furnish the core of the VHL ligand. chemrxiv.org
Another approach involves multi-component reactions where the aldehyde group of a dichlorobenzaldehyde derivative participates in the formation of highly substituted, rigid ring systems. For example, 2,5-dichlorobenzaldehyde can be reacted with a ketone, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) in a one-pot synthesis to produce rigid scaffolds like pyridin-2(1H)-one and benzo[h]quinoline-3-carbonitrile derivatives. nih.gov These molecules have been investigated as potential modulators of protein-protein interactions, such as the dimerization of the survivin protein. nih.gov Similarly, microwave-assisted reactions of 2,5-dichlorobenzaldehyde with active methylene (B1212753) compounds and naphthol derivatives have been employed to synthesize complex benzo[f]chromene structures, which are rigid polycyclic systems. researchgate.netresearchgate.net
The synthesis of (E)-5-Bromo-3-(2,6-dichlorobenzylidene)indolin-2-one provides another example, where 2,6-dichlorobenzaldehyde (B137635) reacts with 5-bromo-2-oxindole to create a rigid molecule with a defined E configuration at the double bond. researchgate.net These examples underscore the utility of this compound and its isomers as foundational components for constructing molecules with high structural rigidity.
| Rigid Structure Type | Precursors | Synthetic Approach | Application/Significance |
| VHL Ligand Cores | This compound or 4-bromo-2,5-dichlorobenzoic acid | Multi-step synthesis involving cross-coupling, amidation, reduction, and reductive amination. chemrxiv.org | Development of potent hypoxia-inducible factor-1α (HIF-1α) stabilizers. acs.orgnih.gov |
| Pyridin-2(1H)-one Scaffolds | 2,5-Dichlorobenzaldehyde, 1-(5-bromo-2-hydroxyphenyl)propan-1-one, ethyl cyanoacetate, ammonium acetate | One-pot condensation reaction. nih.gov | Core scaffolds for survivin-dimerization modulators. nih.gov |
| Benzo[h]quinoline Derivatives | 2,5-Dichlorobenzaldehyde, 7-bromo-3,4-dihydronaphthalen-1(2H)-one, ethyl cyanoacetate, ammonium acetate | One-pot condensation reaction under reflux. nih.gov | Rigid heterocyclic systems for medicinal chemistry. nih.gov |
| Benzo[f]chromene Derivatives | 2,5-Dichlorobenzaldehyde, 6-bromo-2-naphthol (B32079), malononitrile | Microwave-assisted multi-component reaction. researchgate.net | Synthesis of complex polycyclic aromatic systems. researchgate.netresearchgate.net |
| Indolin-2-one Derivatives | 2,6-Dichlorobenzaldehyde, 5-bromo-2-oxindole | Microwave-assisted condensation with piperidine (B6355638) catalyst. researchgate.net | Pharmacologically relevant scaffolds with defined stereochemistry. researchgate.net |
Exploration of Dimerized and Polymerized Derivatives
The chemical handles on this compound not only allow for the synthesis of rigid monomers but also provide opportunities for creating larger, higher-order structures such as dimers and polymers.
The derivatives of halogenated benzaldehydes can be designed to influence biological dimerization processes. As mentioned previously, rigid pyridinone scaffolds synthesized using 2,5-dichlorobenzaldehyde have been specifically developed as small-molecule modulators that can intervene at the dimerization interface of the survivin protein. nih.gov In this context, the derivative itself does not dimerize, but its rigid structure is engineered to disrupt the formation of protein dimers, which is a validated strategy in cancer therapy. nih.gov
In the realm of materials science, brominated benzaldehydes are precursors for polymers with specific properties. It has been noted that copolymers incorporating brominated benzaldehyde units have found applications in the development of fluorinated materials. The bromine atom can serve as a site for cross-linking or further functionalization within the polymer chain.
A specific application of polymerization involving related structures is the synthesis of Molecularly Imprinted Polymers (MIPs). MIPs are materials created to selectively recognize a target molecule. In one study, polymers were synthesized to target 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a compound that can be synthesized from 2,5-dimethoxybenzaldehyde. mdpi.com This demonstrates a pathway where a benzaldehyde derivative is used to create a template molecule around which a polymer is formed, resulting in a material with a "molecular memory" for the template. mdpi.com While not directly starting from this compound, this research highlights the utility of such substituted aromatic aldehydes in the field of polymer chemistry. mdpi.com
Furthermore, the concept of dimerization is well-established for related aromatic systems. For example, 2,4,5-triphenylimidazolyl dimers, formed from substituted benzaldehydes, are used as photoinitiators in polymerization processes for imaging applications. google.com This illustrates how derivatives originating from aromatic aldehydes can be designed to form dimers that subsequently initiate polymerization.
| Derivative Type | Role of Benzaldehyde-Derived Unit | Synthetic Strategy | Application |
| Survivin-Dimerization Modulators | Forms the core rigid scaffold of the inhibitor molecule. nih.gov | One-pot synthesis to create pyridinone structures. nih.gov | Therapeutic intervention by disrupting protein-protein (dimer) interactions. nih.gov |
| Fluorinated Copolymers | Incorporated as a monomer unit within a larger polymer. | Copolymerization reactions. | Development of specialized polymer materials. |
| Molecularly Imprinted Polymers (MIPs) | Precursor to the template molecule (e.g., 2C-B) used for imprinting. mdpi.com | Polymerization of functional monomers around the template molecule. mdpi.com | Creating materials for selective recognition and analysis of specific compounds. mdpi.com |
| Imidazolyl Dimers | Serves as a precursor to the triphenylimidazole monomer which is then dimerized. google.com | Oxidation of triphenylimidazole monomers. google.com | Photoinitiators for polymerization in imaging systems. google.com |
Structure Property Relationship Spr Studies in Halogenated Benzaldehydes
Influence of Halogen Position and Number on Chemical Reactivity
The reactivity of the aldehyde functional group in 4-Bromo-2,5-dichlorobenzaldehyde is directly modulated by the presence and location of the halogen atoms on the aromatic ring. These substituents exert both electronic and steric influences that are critical in determining the compound's reaction pathways.
Both chlorine and bromine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the benzene (B151609) ring. libretexts.org This inductive withdrawal of electron density makes the aromatic ring electron-poor. Consequently, the carbonyl carbon of the aldehyde group becomes more electrophilic, enhancing its reactivity toward nucleophiles compared to unsubstituted benzaldehyde (B42025). ncert.nic.in The reaction rate of benzaldehyde derivatives in aldol (B89426) reactions, for example, is accelerated by the inductive effect of halogen substituents. reddit.com
Steric hindrance plays a crucial role in the reactivity of halogenated benzaldehydes, particularly when substituents are located at the ortho positions relative to the aldehyde group. nih.gov In this compound, the chlorine atom at the C2 position is ortho to the formyl group. This arrangement can physically obstruct the approach of nucleophiles to the carbonyl carbon, a factor that can govern reaction pathways and rates. ncert.nic.in
For instance, in 2,6-dichlorobenzaldehyde (B137635), the two bulky chlorine atoms in the ortho positions cause the aldehyde group to twist out of the plane of the benzene ring. mdpi.comresearchgate.net This torsional effect can disrupt π-conjugation between the ring and the carbonyl group but may also enhance the accessibility of the aldehyde group to certain reagents. mdpi.com Similarly, the C2-chloro substituent in this compound can influence the conformational preference and accessibility of the reactive aldehyde site, potentially favoring attack from the less hindered face of the molecule. This steric influence is a key determinant in reactions such as imine condensations, where the size of the reacting amine can significantly affect conversion rates. acs.org
Comparative Analysis of Positional Isomers and Analogs
The properties of a halogenated benzaldehyde are highly dependent on the specific substitution pattern. Comparing this compound to its positional isomers and simpler analogs reveals how subtle changes in structure lead to significant differences in stability and reactivity.
The arrangement of halogen atoms on the benzene ring directly impacts the molecule's stability, intermolecular forces, and physical properties such as solubility and vapor pressure. nih.govmdpi.com For example, a study of various dichlorobenzaldehyde isomers showed that their thermodynamic properties are distinct due to differences in their crystalline structures and intermolecular interactions. mdpi.com The presence of ortho substituents often introduces steric hindrance that can interfere with the aldehyde group's interaction with solvent molecules, thereby reducing solubility. nih.govmdpi.com
The substitution pattern also affects reaction rates and selectivity. In the selective reductive amination of halogen-substituted benzaldehydes, both activity and selectivity were found to be dependent on the halogen type and position. rsc.org For instance, substituting a chlorine atom with a bromine atom was noted to decrease both activity and selectivity under certain catalytic conditions. rsc.org The stability of the crystal lattice, influenced by factors like π–π stacking and weak C–H···O interactions, also varies among isomers, affecting properties like vapor pressure. mdpi.com
| Compound | Key Structural Feature | Observed Property/Effect | Reference |
|---|---|---|---|
| 4-Chlorobenzaldehyde (B46862) | Para-monosubstitution | Minimal steric hindrance allows the aldehyde group to interact effectively with water, leading to higher solubility compared to dichlorinated isomers. | nih.govmdpi.com |
| 4-Bromobenzaldehyde (B125591) | Para-monosubstitution | Lower vapor pressure than 4-chlorobenzaldehyde due to stronger intermolecular forces (greater polarizability and London dispersion forces of bromine). | nih.govmdpi.com |
| 2,6-Dichlorobenzaldehyde | Di-ortho substitution | Exhibits strong Cl···CHO intermolecular interactions, leading to reduced volatility. The aldehyde group is twisted out of the benzene ring plane. | mdpi.comresearchgate.net |
| 2,4-Dichlorobenzaldehyde (B42875) | Ortho and para substitution | The crystal lattice is stabilized by weak C–H···O interactions involving the aldehyde oxygen. | mdpi.com |
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the structural features of molecules with their physicochemical properties. For halogenated aromatic compounds, QSPR models have been successfully developed to predict a range of attributes, avoiding the need for extensive experimental measurements. unicamp.brnih.gov
These models use calculated molecular descriptors, such as those derived from molecular volume and electrostatic potential, to establish linear relationships with experimental data. nih.gov Properties of halogenated benzaldehydes and related compounds that have been modeled include:
NMR Chemical Shifts: Simple and reliable QSPR models have been created to predict ¹⁷O carbonyl chemical shifts in substituted benzaldehydes. unicamp.br
Aqueous Solubility and Vapor Pressure: For halogenated benzenes and anisoles, QSPR equations can predict properties like aqueous solubility (log Sw) and vapor pressures, which are crucial for environmental modeling. nih.govnih.gov
Partition Coefficients: The n-octanol/water partition coefficient (log Kow), a key parameter for assessing environmental fate, has been effectively modeled for halogenated anisoles. nih.gov
These models rely on statistical methods like multiple linear regression and principal component analysis to validate their predictive power. unicamp.brnih.gov The success of QSPR demonstrates that the properties of complex molecules like this compound can be systematically predicted based on their fundamental molecular structure.
Investigation of Intermolecular Interactions
The solid-state structure and macroscopic properties of this compound are dictated by a network of intermolecular interactions. In crystals of multi-substituted benzaldehydes, these non-covalent forces include hydrogen bonds, halogen bonds, and π-π stacking. nih.govrsc.org
Hydrogen Bonding: Although lacking strong hydrogen bond donors, weak C–H···O hydrogen bonds are common in the crystal packing of benzaldehyde derivatives. nih.govrsc.org Here, the aldehyde oxygen acts as an acceptor for hydrogen atoms from the aromatic rings of neighboring molecules, contributing to the stability of the crystal lattice. mdpi.com
Halogen Bonding: Halogen atoms can act as electrophilic regions (the σ-hole) and participate in halogen bonds with nucleophiles like oxygen atoms (C-X···O, where X = Cl, Br). rsc.org These interactions play a significant role in the supramolecular assembly of halogenated compounds.
π–π Stacking: The aromatic rings of benzaldehyde derivatives can stack on top of each other, leading to stabilizing π–π interactions that are a common feature in their crystal structures. mdpi.comnih.gov
The interplay of these varied and relatively weak interactions determines the final three-dimensional arrangement of the molecules in the solid state, influencing properties such as melting point and solubility. nih.govrsc.org
Hydrogen Bonding Networks in Crystalline Structures
In the crystalline state, halogenated benzaldehydes are primarily organized by a network of weak intermolecular interactions. While lacking conventional strong hydrogen bond donors, these molecules consistently exhibit weak C-H···O hydrogen bonds. dntb.gov.ua The aldehyde functional group, specifically the carbonyl oxygen, serves as a primary hydrogen bond acceptor.
Studies on various dichlorobenzaldehyde isomers show that these weak C-H···O interactions, often involving the formyl hydrogen or aromatic C-H groups, are a consistent feature in stabilizing the crystal lattice. mdpi.comacs.org For instance, in the crystal structure of 2,4-dichlorobenzaldehyde, weak C-H···O interactions involving the aldehyde oxygen and ortho-hydrogen atoms on the benzene ring contribute to lattice stability. mdpi.com The crystal structure of 4-bromobenzaldehyde is also consolidated by such interactions. researchgate.net
When the aldehyde is modified, for example into a hydrazone, stronger hydrogen bonds like N-H···O can be introduced. In the crystal structure of (E)-4-bromo-N′-(2,3-dichlorobenzylidene)benzohydrazide, a derivative of a 4-bromo- and dichlorobenzaldehyde, molecules are linked by these more robust N-H···O hydrogen bonds, forming distinct chain-like structures. iucr.org This highlights the tunability of the supramolecular assembly by chemical modification of the aldehyde group.
Role of Halogen Bonding in Molecular Recognition and Assembly
Halogen bonding is a critical non-covalent interaction that directs molecular assembly in halogenated compounds. This interaction occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as another halogen or an oxygen atom.
In tri-substituted compounds like this compound, a complex interplay of halogen bonds is expected. The bromine atom can act as a halogen bond donor, while the chlorine atoms and the carbonyl oxygen can serve as acceptors. acs.org Analysis of the isomeric dichlorobenzaldehydes reveals that both C=O···Cl and Cl···Cl contacts play a role in the crystal packing. dntb.gov.uamdpi.com For example, the crystal structure of 2,6-dichlorobenzaldehyde is dominated by strong C=O···Cl interactions, which contribute to its lower volatility compared to other isomers. mdpi.com In contrast, 2,3-dichlorobenzaldehyde (B127699) features weaker Cl···Cl and H···H contacts. mdpi.com The formation of these halogen bonds is often in competition with other intermolecular forces, and their relative strengths dictate the final crystal structure. dntb.gov.ua The presence and orientation of these interactions are key to understanding the molecular recognition and resulting supramolecular architectures.
Thermodynamic Studies of Volatility and Phase Transitions
While specific thermodynamic data for this compound is not extensively reported, a comprehensive study on closely related halogenated benzaldehydes provides valuable insights into its expected behavior. mdpi.comnih.gov This research quantified key physicochemical properties for compounds including 4-bromobenzaldehyde, 2,3-dichlorobenzaldehyde, 2,4-dichlorobenzaldehyde, and 2,6-dichlorobenzaldehyde, allowing for a detailed structure-property relationship analysis. mdpi.com
Vapor Pressure Measurements and Enthalpies of Sublimation/Vaporization
The volatility of halogenated benzaldehydes is directly related to their vapor pressure, which is influenced by molecular weight, intermolecular interactions, and crystal packing efficiency. mdpi.com Vapor pressure measurements for several analogues were conducted using a static method across a range of temperatures, allowing for the calculation of thermodynamic properties of sublimation and vaporization. mdpi.com
The study found that volatility among these compounds follows the order: 4-Chlorobenzaldehyde > 4-Bromobenzaldehyde > 2,4-Dichlorobenzaldehyde ~ 2,3-Dichlorobenzaldehyde > 2,6-Dichlorobenzaldehyde. mdpi.com The higher volatility of the monosubstituted compounds is attributed to their lower molecular weight and weaker intermolecular forces. mdpi.com Conversely, the significantly lower volatility of 2,6-dichlorobenzaldehyde is a result of stronger and more cohesive intermolecular forces, particularly C=O···Cl interactions, which make sublimation less favorable. mdpi.com
The standard molar enthalpies of sublimation (Δ_cr^g H_m^o) and vaporization (Δ_l^g H_m^o) at 298.15 K quantify the energy required for these phase transitions.
Thermodynamic Properties of Sublimation and Vaporization for Selected Halogenated Benzaldehydes at 298.15 K
| Compound | Δ_cr^g H_m^o (kJ·mol⁻¹) | Δ_l^g H_m^o (kJ·mol⁻¹) |
|---|---|---|
| 4-Bromobenzaldehyde | 84.5 ± 0.4 | 61.6 ± 0.6 |
| 2,3-Dichlorobenzaldehyde | 86.7 ± 0.5 | 63.6 ± 0.6 |
| 2,4-Dichlorobenzaldehyde | 86.5 ± 0.4 | 65.9 ± 0.5 |
| 2,6-Dichlorobenzaldehyde | 90.2 ± 0.4 | 65.8 ± 0.5 |
Melting Behavior and Heat Capacity Analysis
The melting temperature and enthalpy of fusion are fundamental properties that reflect the stability of the crystal lattice. These properties were determined for several halogenated benzaldehydes using differential scanning calorimetry (DSC). mdpi.com A detailed study on 2,4-dichlorobenzaldehyde also provided extensive heat capacity data using high-precision adiabatic calorimetry. researchgate.net
The position of the halogen substituents significantly impacts melting behavior. For instance, the symmetry of the molecule plays a role, with more symmetrical molecules often packing more efficiently and having higher melting points. mdpi.com
The isobaric molar heat capacity (C_(p,m)^o (cr)) provides further information on the thermal properties of the crystalline phase.
Phase Transition and Heat Capacity Data for Selected Halogenated Benzaldehydes
| Compound | Melting Temperature (T_fus / K) | Molar Enthalpy of Fusion (Δ_cr^l H_m^o / kJ·mol⁻¹) | Molar Heat Capacity at 298.15 K (C_(p,m)^o(cr) / J·K⁻¹·mol⁻¹) |
|---|---|---|---|
| 4-Bromobenzaldehyde | 330.86 ± 0.10 | 22.9 ± 0.1 | 178.6 ± 3.6 |
| 2,3-Dichlorobenzaldehyde | 337.03 ± 0.10 | 23.1 ± 0.2 | 193.1 ± 3.9 |
| 2,4-Dichlorobenzaldehyde | 345.15 ± 0.10 | 20.6 ± 0.1 | 190.9 ± 3.8 |
| 2,6-Dichlorobenzaldehyde | 343.34 ± 0.10 | 24.4 ± 0.1 | 191.0 ± 3.8 |
These detailed findings on analogous compounds provide a robust framework for understanding and predicting the physicochemical properties of this compound, underscoring the systematic influence of halogen substitution on molecular interactions and thermodynamic behavior.
Advanced Applications in Chemical Sciences
Contributions to Materials Science and Engineering
The structural characteristics of 4-Bromo-2,5-dichlorobenzaldehyde, including its rigid aromatic core and multiple halogen substituents, make it a valuable precursor in the development of specialized materials.
The reactivity of this compound allows for its incorporation into a variety of new materials. The presence of the aromatic ring and halogen atoms can impart desirable properties to polymers and other macromolecules. While specific research on this exact isomer is limited, its chemical nature suggests potential applications in creating materials with specific functionalities. smolecule.com Its aldehyde group is reactive and can participate in condensation reactions to form larger, more complex molecules. For instance, related dichlorobenzaldehydes are used in multicomponent reactions to synthesize complex heterocyclic structures like benzo[f]chromenes. researchgate.netbohrium.commdpi.com These resulting complex molecules represent new materials with potential applications in fields requiring specific optical or electronic properties. The synthesis of phenylhydrazones from similar halogenated benzaldehydes further illustrates how these compounds can be used to build larger functional molecules that have applications as fluorescent probes and in analytical chemistry. rsc.org
This compound is a key starting material for the synthesis of more complex molecules, including those with potential optical activity and use as dyes. The aldehyde functional group is a versatile handle for constructing chiral centers. For example, the reaction of 2,5-dichlorobenzaldehyde (B1346813) with other reagents in multicomponent reactions leads to the formation of benzo[f]chromene derivatives. bohrium.commdpi.com These reactions create a chiral carbon center, and while the described synthesis yields a racemic (optically inactive) mixture, it establishes the compound's utility in building stereogenic structures that are foundational to optically active compounds. mdpi.com
Furthermore, isomers and related halogenated benzaldehydes are explicitly used as intermediates in the patented synthesis of optically active 4-phenylthiazole (B157171) derivatives with therapeutic potential. google.comgoogle.com This highlights the role of the bromo-dichloro-substituted phenyl moiety as a crucial component in the architecture of complex chiral molecules. The compound also serves as a foundational element for creating dyes; the condensation reaction between aldehydes and hydrazines to form phenylhydrazones is a classic route to colored compounds, whose properties can be tuned by the specific substituents on the aromatic rings. rsc.org
Utility in Fundamental Chemical Research
The distinct electronic and steric properties of this compound make it a useful substrate for investigating the fundamentals of chemical reactions and molecular interactions.
The compound serves as a model substrate for studying various reaction types in organic chemistry. The aldehyde group can undergo oxidation to form a carboxylic acid or reduction to form an alcohol. The halogen atoms on the aromatic ring can be substituted through nucleophilic aromatic substitution reactions.
Its utility is particularly evident in the study of complex transformations:
Multicomponent Reactions: 2,5-dichlorobenzaldehyde is used as a key reactant in one-pot multicomponent reactions to synthesize complex heterocyclic systems, allowing researchers to study the efficiency and mechanism of forming multiple bonds in a single operation. researchgate.net
Cross-Coupling Reactions: The bromo- and chloro- substituents can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, which are fundamental for creating carbon-carbon bonds. The synthesis of complex inhibitors using related bromo-dichlorobenzaldehydes via Suzuki coupling highlights their role in probing these important reactions. nih.gov
Radical Reactions: The synthesis of the related 3-Bromo-2,5-dichlorobenzaldehyde can proceed via a radical mechanism where a radical initiator like azodiisobutyronitrile (AIBN) is used, providing a platform to study radical-based transformations on halogenated aromatic systems.
Table 1: Reactions Investigated Using Halogenated Benzaldehydes
| Reaction Type | Reagents/Conditions | Compound Studied | Research Application | Citation |
| Multicomponent Reaction | Malononitrile (B47326), 6-methoxynaphthalen-2-ol, Piperidine (B6355638) | 2,5-dichlorobenzaldehyde | Synthesis of complex benzo[f]chromene structures | bohrium.commdpi.com |
| Suzuki Cross-Coupling | Pinacol boronate, Pd(PPh₃)₄, K₂CO₃ | (±)-30 / (±)-31 (boronates) with aryl halides | Synthesis of phosphonic acid inhibitors | nih.gov |
| Radical-Initiated Bromination | Bromine (Br₂), AIBN | 2,3-dichlorotoluene (B105489) | Probing radical mechanisms in halogenation | |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Brominated toluene (B28343) derivative | Selective oxidation of a methyl group to an aldehyde |
Studies of Metal Ion and Dipole Interactions with Halogenated Aromatics
The electron-rich halogen atoms and the polar aldehyde group of this compound make it an interesting subject for studying non-covalent interactions. Schiff bases derived from halogenated benzaldehydes are of great importance in coordination chemistry because they can form stable complexes with many metal ions. nih.gov
Detailed structural analysis of crystals formed from derivatives of bromo- and chloro-benzaldehydes provides insight into intermolecular forces. Hirshfeld surface analysis, a method to visualize and quantify intermolecular interactions, has been performed on Schiff bases synthesized from precursors like 2,3-dichlorobenzaldehyde (B127699) and 4-bromobenzohydrazide. nih.gov This analysis reveals the significant contributions of various contacts to the crystal packing.
Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Halogenated Schiff Base Derivative
| Intermolecular Contact | Contribution Percentage | Type of Interaction | Citation |
| Cl⋯H/H⋯Cl | 22.5% | Hydrogen Bonding / Dipole-Dipole | nih.gov |
| H⋯H | 15.7% | van der Waals | nih.gov |
| C⋯H/H⋯C | 13.2% | Weak Hydrogen Bonding | nih.gov |
| Br⋯H/H⋯Br | 11.5% | Hydrogen Bonding / Dipole-Dipole | nih.gov |
| O⋯H/H⋯O | 9.0% | Hydrogen Bonding | nih.gov |
| Br⋯Cl/Cl⋯Br | 3.3% | Halogen Bonding | nih.gov |
These studies allow chemists to understand how halogen atoms participate in hydrogen bonding and halogen bonding, influencing the solid-state architecture of molecules. nih.gov Furthermore, investigations into the physical properties of halogenated benzaldehydes, such as their volatility and solubility, depend on understanding the intermolecular forces, including C–H···O interactions and π–π stacking, that govern their behavior. mdpi.com
Industrial Chemical Production and Process Optimization
While specific large-scale production data for this compound is proprietary, the industrial synthesis of closely related isomers provides a clear blueprint for its potential manufacturing processes and optimization strategies. google.com Key methods focus on efficiency, safety, and sustainability.
One prominent route involves the catalytic bromination and subsequent oxidation of a dichlorotoluene precursor. This method is notable for its high bromine atom economy, achieved by using hydrogen peroxide to regenerate elemental bromine from the hydrogen bromide byproduct. Another established industrial route is the diazotium salt method, starting from a dichloroaniline.
Process optimization often involves the use of continuous flow reactors instead of batch production. google.com Tubular microreactors enhance mass and heat transfer, leading to shorter reaction times, higher raw material utilization, and more stable, controllable processes. google.com Catalysis is central to these optimizations, with metal ion complexes of cobalt, molybdenum, and bromine being used to catalyze oxidation steps with greener oxidants like hydrogen peroxide. google.com Efforts also focus on sustainability, such as maximizing solvent recovery through distillation and fractional condensation to reduce waste and production costs.
Table 3: Comparison of Industrial Synthesis Methodologies for 3-Bromo-2,5-dichlorobenzaldehyde
| Parameter | Diazonium Salt Method | Catalytic Bromination-Oxidation | Citation |
| Starting Material | 2,3-Dichloroaniline | 2,3-Dichlorotoluene | |
| Key Reagents | NaNO₂, Formaldoxime, Cu²⁺ | Br₂, AIBN, H₂O₂ | |
| Typical Yield | 70% | 72.1% | |
| Purity | 99.2% | 99.3% | |
| Solvent Recovery | 85% (1,2-Dichloroethane) | 90% (1,2-Dichloroethane) | |
| Key Advantage | Good stereochemical control | Superior bromine atom economy (92%) |
Scale-Up Considerations for Halogenated Benzaldehyde (B42025) Synthesis
Transitioning the synthesis of halogenated benzaldehydes from laboratory benchtop to industrial scale introduces complexities related to reaction control, safety, and product purity. The presence of multiple halogen substituents on the benzaldehyde framework influences reactivity and gives rise to specific challenges that must be addressed for safe and efficient large-scale production.
Key challenges in the scale-up process include managing exothermic reactions, ensuring efficient mass and heat transfer, and developing viable purification methods. Halogenation reactions, such as bromination, are often highly exothermic. In a large batch reactor, localized temperature increases can lead to side reactions, reducing the yield and purity of the desired product, and in the worst case, causing a runaway reaction. To mitigate these risks, modern chemical engineering employs strategies like process intensification.
Continuous flow chemistry, utilizing microreactors or tubular reactors, offers a powerful solution. beilstein-journals.org By conducting the reaction in a continuously moving stream within a small-volume reactor, heat dissipates much more efficiently, allowing for precise temperature control that is not possible in large tanks. beilstein-journals.org This improved control minimizes the formation of impurities, such as di-brominated or regioisomeric byproducts. Furthermore, continuous processing enhances safety by limiting the volume of hazardous reactants present at any given moment. beilstein-journals.org Gas-liquid enhanced reactors have also been specifically developed for halogenated benzaldehyde production, improving mass transfer and reducing energy consumption compared to traditional batch methods. smolecule.com
Purification is another critical hurdle. Laboratory-scale purification often relies on column chromatography, a technique that is impractical and economically unviable for industrial quantities. Therefore, scalable purification methods such as crystallization and distillation must be developed. This requires a thorough understanding of the compound's solubility in various solvents and its volatility. For a compound like this compound, developing a crystallization process that effectively removes starting materials and side products is essential for achieving the high purity required for its applications.
Table 1: Scale-Up Challenges and Mitigation Strategies for Halogenated Benzaldehyde Synthesis
| Challenge | Implication at Scale | Mitigation Strategy | Supporting Evidence |
|---|---|---|---|
| Exothermic Reactions | Risk of thermal runaway, formation of byproducts, reduced selectivity. | Utilize continuous flow reactors for superior heat transfer and temperature control. | beilstein-journals.org |
| Mass Transfer Limitation | Inefficient mixing leading to incomplete reactions and lower yields. | Employ process intensification with technologies like gas-liquid enhanced reactors. | smolecule.com |
| Purification | Column chromatography is not economically or practically scalable. | Develop robust crystallization or distillation processes for large quantities. | |
| Process Safety | Handling large volumes of hazardous reagents (e.g., bromine, chlorinated solvents). | Continuous flow chemistry minimizes the inventory of hazardous materials at any time. | beilstein-journals.org |
Efficiency and Sustainability in Chemical Manufacturing
The chemical industry is increasingly adopting the principles of green chemistry to enhance manufacturing efficiency and minimize environmental impact. rjpn.org The synthesis of this compound provides a relevant case study for applying these principles, which aim to reduce waste, eliminate hazardous substances, and improve energy efficiency.
A core tenet of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. Synthetic routes with fewer steps and higher yields are inherently more sustainable. For halogenated benzaldehydes, this involves selecting highly selective reactions that minimize the formation of unwanted isomers or over-halogenated products, thus reducing waste. google.com Chemoselective synthesis is crucial when dealing with multifunctional molecules, ensuring that only the desired functional group reacts, which leads to more cost-effective and waste-free processes. researchgate.net
The choice of solvents is a major focus in green chemistry, as they often constitute the largest source of waste in a chemical process. rsc.orgroyalsocietypublishing.org Traditional syntheses of similar compounds have often used hazardous chlorinated or aromatic solvents. rsc.org Modern approaches prioritize the use of safer, more environmentally benign solvents such as water, or even solvent-free reaction conditions. rsc.orgroyalsocietypublishing.org For instance, using a reactant like benzaldehyde as the reaction medium itself can eliminate the need for an external solvent. rsc.org
Energy efficiency is another key consideration. Conventional heating methods can be energy-intensive. Alternative energy sources, such as microwave-assisted synthesis, have been shown to dramatically reduce reaction times and improve energy efficiency in related preparations. smolecule.com
Finally, the use of catalysis is fundamental to sustainable manufacturing. Instead of stoichiometric reagents that are consumed in the reaction, catalysts are used in small amounts and can often be recycled and reused. royalsocietypublishing.org The development of heterogeneous catalysts (which are in a different phase from the reactants) is particularly advantageous as they can be easily separated from the reaction mixture, simplifying product purification and catalyst recycling. royalsocietypublishing.orgbeilstein-journals.org For the synthesis of halogenated aromatics, this could involve solid acid catalysts or recyclable metal-based catalysts that replace more corrosive and polluting alternatives. royalsocietypublishing.org Technological advancements, including automation and process optimization, further contribute to the efficiency and scalability of chemical manufacturing. marketresearchintellect.com
Table 2: Green Chemistry Approaches in Halogenated Benzaldehyde Manufacturing
| Green Chemistry Principle | Application in Synthesis | Supporting Evidence |
|---|---|---|
| Waste Prevention | Designing synthetic routes with high selectivity to avoid isomeric byproducts. | google.com |
| Atom Economy | Utilizing reactions that incorporate the maximum amount of starting materials into the final product. | rjpn.org |
| Safer Solvents & Reagents | Replacing hazardous solvents with water, or employing solvent-free conditions. | rsc.orgroyalsocietypublishing.org |
| Energy Efficiency | Using microwave-assisted synthesis or continuous flow processing to reduce energy consumption. | beilstein-journals.orgsmolecule.com |
| Catalysis | Employing recyclable heterogeneous catalysts to replace stoichiometric reagents and simplify purification. | royalsocietypublishing.orgbeilstein-journals.org |
Conclusion and Future Research Directions
Summary of Key Academic Findings on 4-Bromo-2,5-dichlorobenzaldehyde
This compound has been primarily identified in academic literature as a crucial chemical intermediate. Its significance lies in its utility as a structural scaffold for the synthesis of more complex heterocyclic molecules. Research has demonstrated its application in multicomponent reactions to produce various chromene derivatives. For instance, it serves as a key reactant, along with compounds like 6-bromo-2-naphthol (B32079) and malononitrile (B47326), in the microwave-assisted synthesis of 3-amino-8-bromo-1-(2,5-dichlorophenyl)-1H-benzo[f]chromene-2-carbonitrile. ingentaconnect.com Similarly, it is used in the synthesis of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]-chromene-2-carbonitrile, a compound which has been evaluated for its cytotoxic activity against human cancer cell lines. bohrium.com The presence of multiple halogen substituents (bromine and chlorine) on the benzaldehyde (B42025) ring makes it a valuable building block in medicinal chemistry and materials science. smolecule.com
Identification of Research Gaps and Unexplored Areas
Furthermore, while its role in specific synthetic reactions is documented, a systematic exploration of its reactivity profile is lacking. Investigations into the kinetics and mechanisms of its various reactions (e.g., oxidation, reduction, nucleophilic substitution) would provide a more complete chemical profile. The full extent of its biological activities remains largely unexplored; current knowledge is often inferred from the properties of the larger molecules synthesized from it. bohrium.com Dedicated studies on the compound's own potential bioactivity or toxicity are needed.
Future Perspectives in Synthetic Organic Chemistry for Halogenated Benzaldehydes
The field of synthetic organic chemistry is continually evolving, with several future directions relevant to the synthesis and application of halogenated benzaldehydes like this compound. A major trend is the development of C–H activation and functionalization strategies. rsc.org These methods offer a more atom-economical and efficient approach to regioselective halogenation, potentially simplifying synthetic routes to polysubstituted aromatic aldehydes and reducing hazardous byproducts compared to traditional methods. rsc.org
Another promising area is the advancement of catalytic systems. For example, palladium-catalyzed reductive amination of halogenated benzaldehydes is being explored for the selective synthesis of halogenated benzylamines, which are important pharmacophores, while avoiding undesired dehalogenation. rsc.orgresearchgate.net There is also a growing emphasis on "green" and sustainable chemistry. beilstein-journals.org This includes the use of environmentally benign solvents like water, the development of highly efficient catalysts to be used in low loadings, and the exploration of novel energy sources like electro-organic synthesis, which can offer alternative reaction pathways with high selectivity and reduced waste. beilstein-journals.orgacs.org
Directions for Advanced Spectroscopic and Computational Investigations
To address the existing research gaps, advanced analytical and computational methods will be indispensable.
Spectroscopic Investigations:
Multidimensional NMR: While standard 1H and 13C NMR are used for basic characterization, advanced two-dimensional (2D) NMR techniques such as HSQC and HMBC are needed for unambiguous assignment of all signals, which can be complex due to the multiple halogen substituents.
Hyphenated Techniques: Methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for purity analysis and for studying reaction mixtures involving this compound. numberanalytics.com High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular formula, utilizing the distinct isotopic patterns of bromine and chlorine.
Vibrational Spectroscopy: Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) could be employed to study the molecule's interaction with surfaces or other molecules at very low concentrations, providing insights into potential catalytic or biological interactions. numberanalytics.comnumberanalytics.com
Computational Investigations:
Density Functional Theory (DFT): DFT calculations are powerful tools for predicting the structural and electronic properties of halogenated benzaldehydes. pageplace.deresearchgate.net These studies can be used to calculate spectroscopic data (NMR, IR, UV-Vis) to corroborate experimental findings, determine conformational stability, and analyze frontier molecular orbitals (HOMO-LUMO) to understand reactivity. bohrium.comresearchgate.net
Reaction Mechanism Studies: Computational modeling can elucidate the transition states and energy profiles of reactions involving this compound, providing a deeper mechanistic understanding that can guide reaction optimization.
Molecular Docking and Dynamics: To explore its potential biological relevance, molecular docking simulations can be used to predict how the molecule might interact with biological targets like enzyme active sites. bohrium.comdigitellinc.com
Potential Impact on Fundamental Chemical Understanding and Innovation
Thorough investigation of this compound and related compounds holds the potential to advance fundamental chemical knowledge and drive innovation.
Halogen Bonding: The study of polyhalogenated aromatic compounds is critical for understanding the nature of non-covalent interactions, particularly halogen bonding. rsc.org Analyzing the crystal structure and intermolecular interactions of this compound can provide valuable data for the fields of crystal engineering and supramolecular chemistry, influencing the rational design of new materials. rsc.org
Structure-Reactivity Relationships: Systematically studying how the specific arrangement of the bromo and chloro substituents influences the reactivity of the aldehyde group can lead to a more refined understanding of electronic and steric effects in aromatic systems. This knowledge is fundamental to synthetic strategy and catalyst design.
Innovation in Medicinal Chemistry: As a versatile building block, a deeper understanding of its properties and reactivity can accelerate the discovery of new therapeutic agents. digitellinc.com Knowledge gained from computational and biological screening could inspire the design of novel derivatives with enhanced potency or selectivity for specific biological targets.
Environmental Science: Characterizing the physicochemical properties of halogenated benzaldehydes improves models that predict their environmental fate, transport, and potential impact, contributing to better environmental risk assessment. nih.govmdpi.com
Q & A
Q. What are the standard synthetic routes for preparing 4-Bromo-2,5-dichlorobenzaldehyde, and how are reaction conditions optimized?
this compound can be synthesized via sequential halogenation of benzaldehyde derivatives. A common approach involves bromination and chlorination steps using reagents like N-bromosuccinimide (NBS) or bromine in controlled acidic conditions, followed by chlorination with sulfuryl chloride (SO₂Cl₂) or chlorine gas. Temperature control (e.g., 0–5°C for bromination to avoid over-substitution) and solvent choice (e.g., dichloromethane or acetic acid) are critical for regioselectivity. Purification typically employs column chromatography or recrystallization, with HPLC used to verify purity (>95%) .
Q. How is the purity and structural integrity of this compound validated in experimental workflows?
Analytical methods include:
- High-Performance Liquid Chromatography (HPLC) : To assess purity thresholds (>97% as per industry standards, e.g., ).
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic proton splitting in the aldehyde region).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., C₇H₃BrCl₂O has a theoretical mass of ~257.36 g/mol).
Cross-referencing with known spectral libraries (e.g., SDBS in ) ensures accuracy .
Advanced Research Questions
Q. What challenges arise in achieving regioselective halogenation during the synthesis of this compound, and how are they mitigated?
Regioselectivity is influenced by directing groups and steric effects. The aldehyde group (-CHO) acts as a meta-director, but bromine and chlorine may compete for ortho/para positions. Strategies include:
- Protecting Groups : Temporarily masking the aldehyde (e.g., as an oxime, as in ) to direct halogenation.
- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)₂) enable selective C–H activation for bromination in complex matrices .
Contradictions in substitution patterns (e.g., vs. 9) highlight the need for precise stoichiometric control and real-time monitoring via GC-MS .
Q. How does this compound serve as a precursor in synthesizing bioactive molecules or coordination complexes?
The compound’s electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (SNAr) reactions, making it valuable for:
- Pharmaceutical Intermediates : E.g., derivatization to carbamates (as in ) or Schiff bases for antimicrobial agents.
- Ligand Synthesis : The aldehyde group chelates metals (e.g., Cu²⁺, Pd²⁺) in catalysis, as seen in phosphorothioate pesticides ().
Methodological challenges include stabilizing the aldehyde during harsh reactions (e.g., using inert atmospheres or low-temperature protocols) .
Q. What are the key stability considerations for storing this compound, and how do degradation products impact experimental reproducibility?
The compound is sensitive to light, moisture, and heat. Storage at 0–6°C in amber vials under nitrogen is recommended (as per similar brominated aldehydes in ). Degradation pathways include:
- Oxidation : Aldehyde → carboxylic acid under aerobic conditions.
- Hydrolysis : Cleavage of C–Br bonds in aqueous media.
LC-MS tracking of batch stability (e.g., over 6 months) is essential to identify impurities like 2,5-dichlorobenzoic acid, which can skew reaction yields .
Data Contradiction and Resolution
Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound derivatives?
Variations may arise from polymorphic forms or residual solvents. For example:
- Melting Points : reports mp 249–254°C for a hydrochloride derivative, while other brominated aldehydes () show lower ranges. Use differential scanning calorimetry (DSC) to verify.
- NMR Shifts : Compare against databases like PubChem () or SDBS () to rule out solvent artifacts (e.g., DMSO-d₆ vs. CDCl₃).
Collaborative validation via round-robin testing across labs is advised .
Methodological Innovations
Q. What advanced techniques improve the scalability of this compound synthesis for multi-gram applications?
- Flow Chemistry : Continuous reactors minimize exothermic hazards during halogenation (e.g., ’s reflux method adapted to flow).
- Microwave-Assisted Synthesis : Accelerates reaction times (e.g., 30 minutes vs. 12 hours) while maintaining >90% yield.
Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time adjustment of bromine feed rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
